2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine
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Overview
Description
2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique combination of a cyclopropyl group and a diazepane ring fused to a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-substituted hydrazine with a diazepane derivative, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the pyrazolo[1,5-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol: Another compound with a diazepane ring, but with different substituents and core structure.
Pyrazolo[3,4-d]pyrimidine: A related heterocyclic compound with a different ring fusion pattern.
Uniqueness
2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine is unique due to its specific combination of a cyclopropyl group and a diazepane ring fused to a pyrazolo[1,5-a]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and synthesis methodologies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄
- Molecular Weight : 238.32 g/mol
- CAS Number : Not widely reported but can be referenced in chemical databases.
Research indicates that this compound exhibits several pharmacological activities:
- Antiinflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models. It acts by inhibiting cyclooxygenase enzymes (COX), which play a critical role in the inflammatory pathway.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function.
Biological Assays and Case Studies
A series of biological assays have been conducted to evaluate the efficacy of this compound:
Table 1: Biological Activity Summary
Case Study: Antiinflammatory Effects
In one study, the antiinflammatory effects were evaluated using a rat model where paw edema was induced by diclofenac sodium. The administration of this compound resulted in a significant decrease in edema volume compared to control groups (p < 0.05), indicating its potential as an antiinflammatory agent.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Cyclization with Diazepane : Achieved through nucleophilic substitution reactions.
- Purification : Commonly performed using recrystallization or chromatography techniques.
Properties
IUPAC Name |
2-cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-4-15-5-8-18(7-1)14-13-10-12(11-2-3-11)17-19(13)9-6-16-14/h6,9-11,15H,1-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISZRUBOQIPOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CN3C2=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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